4-(5-(3-Chloro-4-methoxyphenyl)-2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile
CAS No.: 853314-26-8
Cat. No.: VC16036964
Molecular Formula: C20H16ClN3O2
Molecular Weight: 365.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853314-26-8 |
|---|---|
| Molecular Formula | C20H16ClN3O2 |
| Molecular Weight | 365.8 g/mol |
| IUPAC Name | 4-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile |
| Standard InChI | InChI=1S/C20H16ClN3O2/c1-11-14(9-22)20(15(10-23)12(2)24-11)19-7-6-17(26-19)13-4-5-18(25-3)16(21)8-13/h4-8,20,24H,1-3H3 |
| Standard InChI Key | UUHSNINOXAYULN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(C(=C(N1)C)C#N)C2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl)C#N |
Introduction
4-(5-(3-Chloro-4-methoxyphenyl)-2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile is a complex organic compound with a molecular formula of C20H16ClN3O2 and a molecular weight of 365.8 g/mol . It is identified by the CAS number 853314-26-8 and the European Community number 661-351-9 . This compound is of interest in medicinal chemistry due to its unique structure, which includes both aromatic and heterocyclic components.
Chemical Reactions
This compound can undergo various chemical reactions, including oxidation to form corresponding oxides or ketones and reduction reactions.
Potential Applications
Recent studies suggest that pyridinedicarbonitrile derivatives may exhibit anticancer properties. These compounds have shown cytotoxic effects against various cancer cell lines, indicating potential applications in oncology.
Mechanism of Action
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors, leading to alterations in their activity and subsequent biological effects.
Synthesis and Preparation
The synthesis of 4-(5-(3-Chloro-4-methoxyphenyl)-2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile typically involves multi-step organic reactions. These processes include condensation and cyclization steps to form the complex heterocyclic structure.
Toxicity
The compound is classified as toxic if swallowed (H301) and causes skin irritation (H315), indicating the need for careful handling and safety precautions .
Storage and Use
Given its toxicity, it is essential to store this compound in a well-ventilated area, away from direct sunlight and moisture. Use of personal protective equipment (PPE) is recommended when handling this substance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume